molecular formula C12H11NO3 B2354313 (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid CAS No. 946666-39-3

(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid

Cat. No.: B2354313
CAS No.: 946666-39-3
M. Wt: 217.224
InChI Key: CEQXGGVRQFFJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid is a quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry. The compound this compound is known for its potential biological activities and is used in various scientific research fields.

Scientific Research Applications

(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid has several applications in scientific research:

Future Directions

The future directions for research on “2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid” could include investigating its potential biological activity, optimizing its synthesis, and studying its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid typically involves the condensation of 2-methylquinoline-4-one with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by acidification and subsequent crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield 2-(2-methylquinolin-1(4H)-yl)acetic acid.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid are used for esterification or amidation reactions.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: 2-(2-methylquinolin-1(4H)-yl)acetic acid.

    Substitution: Esters or amides of this compound.

Mechanism of Action

The mechanism of action of (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline-4-one: A precursor in the synthesis of (2-methyl-4-oxo-1(4H)-quinolinyl)acetic acid.

    Quinoline-2,4-dione: An oxidation product of this compound.

    2-(2-methylquinolin-1(4H)-yl)acetic acid: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-4-oxoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-6-11(14)9-4-2-3-5-10(9)13(8)7-12(15)16/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQXGGVRQFFJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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